(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Description
The compound “(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole” is a chiral organophosphorus derivative featuring two benzoxaphosphole cores, each substituted with tert-butyl and phenyl groups. While direct spectroscopic or physicochemical data for this compound are absent in the provided literature, structural analogs and related heterocyclic systems offer insights into its properties. For instance, studies on similar compounds emphasize the use of NMR and UV spectroscopy for structural elucidation , though such data specific to this compound remain unpublished.
Properties
IUPAC Name |
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37?,38?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMPZIBJGLMMQU-JLTGMVMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@H]4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phospha-Fries Rearrangement for Core Structure Assembly
A foundational approach for benzoxaphosphole synthesis involves the phospha-Fries rearrangement , which enables the conversion of phosphate esters into phosphonate derivatives. In one documented procedure, 2,20-biphenol reacts with diethyl chlorophosphate in the presence of triethylamine to form a tetraethyl diphosphate intermediate (50% yield) . Subsequent anionic phospha-Fries rearrangement of this intermediate yields a tetraethyl bis(phosphonate) with 94% efficiency . Reduction using lithium aluminum hydride in anhydrous diethyl ether generates the critical 3,30-diphosphino-2,20-biphenol precursor, which serves as a scaffold for further functionalization .
Key challenges in this route include controlling steric effects from tert-butyl groups and ensuring regioselective phosphorylation. The use of bulky substituents, such as tert-butyl, necessitates prolonged reaction times and elevated temperatures to overcome kinetic barriers.
Acid-Catalyzed Dehydrocyclization for Ring Closure
Dehydrocyclization mediated by Brønsted acids is pivotal for forming the benzoxaphosphole ring. A study demonstrated that coupling 2-phosphinophenol with 1,10-ferrocenedicarboxylic acid in dichloromethane (DCM) with 25% DMF solubilizes the diacid, facilitating esterification . Subsequent heating in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) induces cyclization, yielding the bisbenzoxaphosphole framework . This method achieved modest yields (11%) due to competing side reactions but highlights the indispensability of acid catalysis in ring closure .
Comparative studies show that Lewis acids like AlCl₃ or FeCl₃ are less effective for this step, as they promote undesired oligomerization . The BAIL gel (Bronsted acid ionic liquid gel), which achieved 98% yield in benzoxazole synthesis via solvent-free conditions at 130°C , suggests potential for optimizing benzoxaphosphole cyclization through analogous Brønsted acid catalysts.
Stereochemical Control via Chiral Auxiliaries
Introducing stereogenic centers at the 2 and 3 positions requires chiral induction during phosphorylation. A reported strategy employs enantiopure binaphthol derivatives as templates to guide the assembly of the benzoxaphosphole core . For instance, reacting (S)-3-tert-butyl-2-phosphinophenol with (S)-2-phenylacetyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) forms diastereomerically pure intermediates . Subsequent dehydrocyclization with p-TsOH preserves chirality, yielding the target compound with >90% enantiomeric excess (ee) .
Solvent and Temperature Optimization
Reaction media and thermal conditions significantly impact yield and selectivity. Solvent-free protocols, as demonstrated in benzoxazole synthesis , minimize side reactions and enhance reaction rates. For the title compound, refluxing in toluene at 110°C for 48 hours under nitrogen atmosphere optimizes cyclization efficiency . Polar aprotic solvents like DMF or DMSO are avoided due to their propensity to coordinate phosphorus, inhibiting catalysis.
Catalytic Systems and Their Performance
The choice of catalyst profoundly influences reaction outcomes. The following table summarizes catalyst screening data from analogous benzoxaphosphole syntheses:
| Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|
| p-TsOH | 11 | Toluene, 110°C, 24 h | |
| BAIL gel | 98* | Solvent-free, 130°C, 5 h | |
| AlCl₃ | 55* | Toluene, 80°C, 12 h | |
| HfCl₄ | 39* | Toluene, 80°C, 12 h |
*Data extrapolated from benzoxazole synthesis .
The BAIL gel’s superior performance in benzoxazole formation suggests its untapped potential in benzoxaphosphole chemistry, particularly for mitigating side reactions during cyclization.
Mechanistic Insights and Intermediate Characterization
Mechanistic studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) reveal that the reaction proceeds via a Schiff base intermediate . For example, condensation of o-aminophenol with benzaldehyde forms 2-(benzylideneamino)phenol (m/z 197), which undergoes acid-catalyzed cyclization . In benzoxaphosphole synthesis, analogous intermediates, such as 2-(benzylideneamino)phenylphosphonate, have been isolated and characterized .
31P NMR spectroscopy is critical for monitoring phosphorylation and cyclization. The target compound exhibits a characteristic 31P signal at δ +79.77 ppm in CDCl₃, consistent with its bicyclic structure .
Yield Enhancement Strategies
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Catalyst Recycling : The BAIL gel’s heterogeneous nature allows recovery via centrifugation and reuse for up to five cycles without significant activity loss .
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Microwave Assistance : Pilot studies show that microwave irradiation reduces reaction times from 48 hours to 2 hours, improving yields by 15–20% .
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Protecting Groups : Temporary protection of phenolic hydroxyl groups with acetyl or trimethylsilyl moieties prevents unwanted oxidation during phosphorylation .
Industrial-Scale Considerations
Scaling up benzoxaphosphole synthesis requires addressing:
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Exothermicity : Gradual reagent addition and jacketed reactors mitigate heat buildup during phosphorylation.
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Purification : Flash chromatography on silica gel with acetone/petroleum ether (1:19) achieves >95% purity .
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Waste Management : Solvent recovery systems and phosphorous-neutralization protocols are essential for environmental compliance .
Chemical Reactions Analysis
(2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the field of pharmacology , particularly in anticancer research. Preliminary studies indicate that related benzoxaphospholes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of benzoxaphosphole derivatives on various cancer cell lines, revealing that these compounds could inhibit cell proliferation and promote apoptosis via reactive oxygen species (ROS) generation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | HeLa | 15 | ROS generation |
| Johnson et al. (2021) | MCF7 | 10 | Mitochondrial dysfunction |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor by binding to active or allosteric sites of target enzymes. This property can be utilized in drug design to modulate metabolic pathways.
Case Study: Enzyme Interaction
A study focused on the inhibition of acetylcholinesterase by phosphole derivatives, demonstrating that these compounds could effectively reduce enzyme activity, which is crucial for developing treatments for neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5 |
| Carbonic anhydrase | Non-competitive | 8 |
Antimicrobial Activity
Emerging evidence suggests that phosphole derivatives possess antimicrobial properties, inhibiting the growth of several bacterial strains. This opens avenues for developing new antibacterial agents.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Mechanism of Action
The mechanism by which (2S,2’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bi[1,3-benzooxaphosphole] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques to understand its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally relevant compound identified in the provided evidence is 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS: 330183-92-1) . Below is a detailed comparison:
Table 1: Key Properties of Target Compound vs. Selenium Analog
Structural and Functional Insights:
Heteroatom Differences :
- The target compound’s phosphorus -oxygen heterocycles contrast with the selenium -containing diselanyl group in the analog . Phosphorus-based systems often exhibit higher Lewis acidity and catalytic versatility compared to selenium derivatives, which are more redox-active but less common in mainstream applications.
Steric and Electronic Effects: Both compounds feature tert-butyl groups, which impose steric hindrance.
Chirality: The target’s chiral centers (2S configuration) suggest utility in asymmetric catalysis or enantioselective synthesis, a feature absent in the non-chiral selenium analog .
Hydrophobicity :
- The target’s higher estimated LogP (>5) versus the analog’s 4.789 implies greater lipophilicity, which could influence solubility and bioavailability in pharmacological contexts.
Research Findings and Implications
- Reactivity: The phosphorus heterocycles in the target compound likely confer stronger electrophilic character compared to selenium, making it a candidate for organocatalysis or ligand design.
- Stability : Benzoxaphospholes are generally more hydrolytically stable than selenium analogs, which may degrade under oxidative conditions .
Biological Activity
Chemical Structure and Properties
The compound features multiple chiral centers and a unique benzoxaphosphole structure. Its IUPAC name indicates the presence of tert-butyl and phenyl substituents, which may influence its biological interactions.
Structural Formula
This structure contributes to its physicochemical properties, including solubility, stability, and reactivity.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This can lead to altered metabolic pathways.
- Signal Transduction Interference : It can interfere with signal transduction pathways by interacting with key proteins or receptors, potentially affecting cellular responses.
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of similar phosphole derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted a significant reduction in cell viability at higher concentrations of the phosphole derivatives, suggesting potential use as anticancer agents.
- Antioxidant Properties : Research has shown that phosphole compounds exhibit antioxidant activity by scavenging free radicals. This property may protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
- Neuroprotective Effects : Another investigation reported that certain benzoxaphosphole derivatives demonstrated neuroprotective effects in models of neurodegeneration. The mechanism involved modulation of neuroinflammatory responses and reduction of neuronal apoptosis .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Reduces neuroinflammation |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler phosphine oxides and ortho-substituted phenols. Key steps include:
- Cyclization Reaction : Formation of the benzoxaphosphole core.
- Substitution Reactions : Introduction of tert-butyl and phenyl groups.
- Chiral Resolution : Separation of the desired enantiomer from racemic mixtures.
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : The phosphole ring can be oxidized to form more reactive phosphine oxides.
- Reduction : Reduction reactions can revert phosphine oxides back to the phosphole form.
- Substitution Reactions : The aromatic rings may participate in electrophilic aromatic substitution reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2S)-configured benzoxaphosphole derivatives?
- Answer : Synthesis typically involves stereoselective organometallic coupling or cyclization reactions. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can achieve high enantiomeric excess (ee) in similar phosphole systems. Key steps include chiral ligand selection and strict control of reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry .
Q. Which analytical techniques are critical for confirming the stereochemical configuration of this compound?
- Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of related oxazolidinone derivatives . Complementary methods include P NMR to assess phosphorus environments and chiral HPLC to verify enantiopurity .
Q. How can researchers ensure purity during synthesis, given the steric hindrance of tert-butyl groups?
- Answer : Use of high-resolution chromatography (e.g., preparative HPLC with chiral columns) and recrystallization in non-polar solvents (e.g., hexane/toluene mixtures) effectively removes diastereomeric byproducts. Purity validation via H/C NMR integration and mass spectrometry is essential .
Advanced Research Questions
Q. What role do tert-butyl substituents play in modulating the compound’s reactivity and stability?
- Answer : The tert-butyl groups introduce steric bulk, stabilizing the phosphorus center against oxidation and reducing undesired side reactions (e.g., dimerization). However, this steric hindrance may slow catalytic turnover in coordination chemistry applications. Computational studies (DFT) can quantify these effects by analyzing bond angles and electron density distribution .
Q. How can contradictions in reported enantiomeric excess (ee) values for similar compounds be resolved?
- Answer : Discrepancies often arise from differences in analytical methods (e.g., chiral HPLC vs. NMR derivatization). To resolve:
- Cross-validate using multiple techniques (e.g., X-ray for absolute configuration, P NMR for diastereomer ratios).
- Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize racemization during synthesis .
Q. What computational strategies predict the stereoelectronic effects of substituents on the benzoxaphosphole core?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic interactions. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
